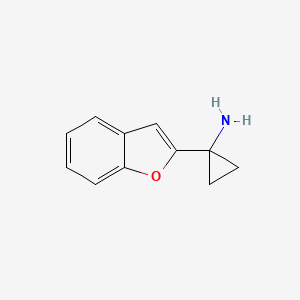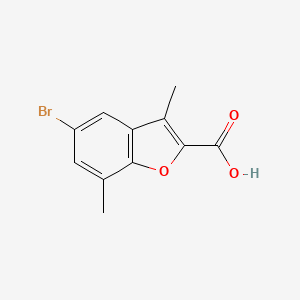
5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Overview
Description
“5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C11H9BrO3 . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, can be achieved through several strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can also be constructed by a unique free radical cyclization cascade .
Molecular Structure Analysis
The molecular structure of “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Chemical Reactions Analysis
Benzofuran compounds, including “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid” include a molecular weight of 269.09 , a density of 1.784±0.06 g/cm3 (Predicted) , a melting point of 257 °C , a boiling point of 370.9±22.0 °C (Predicted) , and a refractive index of 1.679 .
Scientific Research Applications
Synthesis and Characterization
A study by Kumari et al. (2019) reports on the synthesis and characterization of benzofuran aryl ureas and carbamates, starting from 5-bromo-2-ethyl carboxylate derived from bromo salicylaldehyde. The synthesized compounds were screened for antimicrobial activities, demonstrating the utility of benzofuran derivatives in developing potential antimicrobial agents (Kumari et al., 2019).
Industrial Process Scale-Up
Zhang et al. (2022) detailed a novel and practical industrial process scale-up for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy. This work highlights the application of bromo-substituted benzofuran derivatives in the pharmaceutical industry, demonstrating cost-effective and scalable production methods (Zhang et al., 2022).
Molecular Docking and Biological Activities
Sagaama et al. (2020) conducted molecular docking studies and investigated the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives. Their research underscores the potential inhibitory effects of these compounds against cancer and microbial diseases, emphasizing the significance of benzofuran derivatives in medicinal chemistry (Sagaama et al., 2020).
Supramolecular Interactions
Research by Koner and Goldberg (2009) on 1-benzofuran-2,3-dicarboxylic acid explored its supramolecular interactions, demonstrating its ability to form organometallic complexes and supramolecular adducts with various metal ions. This study provides insights into the structural versatility and application of benzofuran derivatives in the development of novel materials and catalysts (Koner & Goldberg, 2009).
Synthesis of Highly Functionalized Compounds
A diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides was developed by Han et al. (2014), utilizing a two-step process involving Ugi four-component reaction and microwave-assisted Rap–Stoermer Reaction. This methodology highlights the potential of benzofuran derivatives in synthesizing a wide range of functionalized compounds for various applications (Han et al., 2014).
Safety And Hazards
The safety information for “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid” includes hazard statements such as H302, H315, H319, H335, and H351 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Benzofuran compounds, including “5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Novel methods for constructing benzofuran rings have been discovered in recent years, which is conducive to the construction of complex benzofuran ring systems .
properties
IUPAC Name |
5-bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWFOQTAXLQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



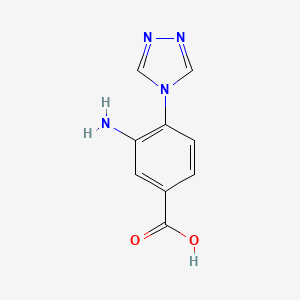
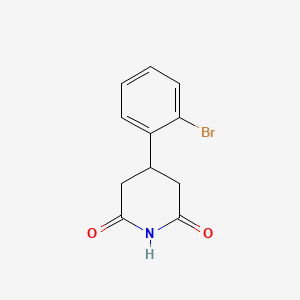
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)
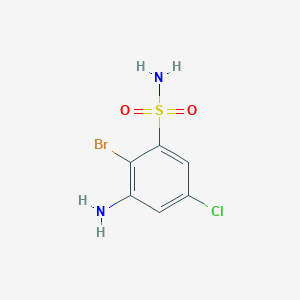

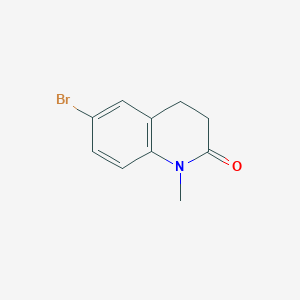
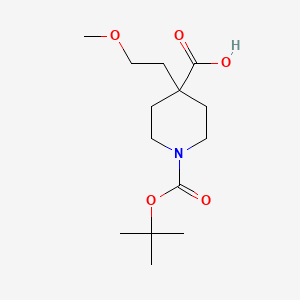
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
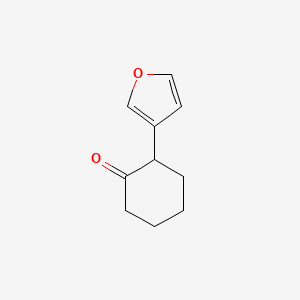
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
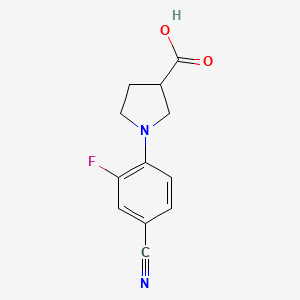
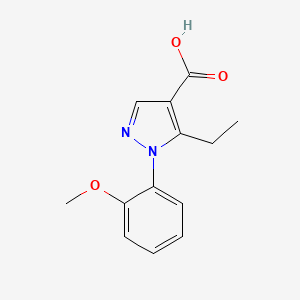
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
